Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate
Description
Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a piperidine-derived compound featuring a methyl ester group and a 3-amino-2-oxopiperidinyl moiety. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and synthetic chemistry.
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)5-10-4-2-3-6(9)8(10)12/h6H,2-5,9H2,1H3 |
InChI Key |
IOLCSXIDWHBNQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCC(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitro or Keto Precursors
One common approach involves the reduction of a nitro-substituted precursor or an oxo-substituted intermediate to generate the amino group at the 3-position of the piperidinone ring.
For example, methyl 3-amino-2-((2'-cyanobiphenyl-4-yl)methylamino)benzoate has been prepared by reducing the corresponding nitro compound using reducing agents such as Raney Nickel, sodium borohydride (NaBH4), or palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is typically carried out in solvents like ethyl acetate, esters, alcohols, ethers, or chlorinated solvents to optimize yield and purity.
The reduction step is usually performed at controlled temperatures (0°C to room temperature) to avoid side reactions and to maintain the integrity of sensitive functional groups.
Cyclization and Ring Formation
The formation of the 2-oxopiperidine ring involves cyclization reactions that can be catalyzed or facilitated by specific reagents:
Cyclization agents and bases are used in suitable solvents such as ketones, esters, polar aprotic solvents, or hydrocarbons. The choice of solvent influences the reaction rate and selectivity.
Potassium tert-butoxide is an effective base for cyclization steps, providing a cost-effective and commercially available reagent option. Reaction temperatures range from -10°C to 60°C, with a preferred range of -5°C to 35°C to optimize product formation.
Esterification
The methyl acetate functionality is introduced via esterification, often catalyzed by agents such as thionyl chloride or concentrated sulfuric acid:
Esterification is conducted in solvents like methanol or ethanol, which can influence the reaction efficiency and product purity.
Control of reaction parameters such as temperature, solvent polarity, and reaction time is critical to achieving high yields of methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate.
Purification and Characterization
After synthesis, purification is commonly achieved by column chromatography using solvent gradients (e.g., ethyl acetate/hexanes mixtures).
Characterization techniques include proton nuclear magnetic resonance (^1H NMR), mass spectrometry (ESI-MS), and sometimes X-ray crystallography to confirm the structure and purity of the compound.
Data Table Summarizing Key Preparation Parameters
Research Discoveries and Optimization Insights
The choice of base and solvent significantly impacts the cyclization efficiency. Potassium tert-butoxide has emerged as a superior base compared to traditional potassium salts due to its availability and cost-effectiveness.
Reduction steps benefit from the use of Raney Nickel under hydrogen atmosphere, which provides cleaner conversion to the amino derivative with fewer side products.
Esterification yields and purity are enhanced by employing methanol or ethanol solvents and controlling temperature and reaction time carefully.
The compound’s structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry, especially for synthesizing inhibitors or biologically active molecules.
Chemical Reactions Analysis
Reactivity: Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate can undergo various reactions
Major Products: Reduction leads to the formation of the corresponding alcohol, while substitution can yield various derivatives.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds or be used in drug discovery.
Medicine: Although not directly used as a drug, its derivatives could have therapeutic potential.
Industry: Limited industrial applications, but it contributes to chemical research.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with biological targets.
- Potential molecular targets include enzymes, receptors, or transporters.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Ethyl 2-((S)-3-Amino-2-oxopiperidin-1-yl)acetate Hydrochloride
- Structure : Substitutes the methyl ester with an ethyl ester and includes a hydrochloride salt.
- The hydrochloride salt improves solubility in polar solvents, advantageous for pharmaceutical formulations .
- Applications : Widely supplied by companies like Amadis Chemical, indicating its utility in drug intermediate synthesis .
Methyl 2-(3-Methylpiperidin-1-yl)-2-oxoacetate
- Structure: Replaces the 3-amino group with a 3-methyl substituent and retains a ketone (oxo) group.
- Key Differences: The absence of an amino group reduces hydrogen-bonding capacity, impacting receptor interactions. Molecular weight: 185.22 g/mol (vs. ~188 g/mol for the target compound).
- Hazards : Classified with hazard statements H302 (oral toxicity) and H319 (eye irritation), highlighting stricter handling requirements .
Tert-Butyl 2-(3-Amino-2-oxopiperidin-1-yl)acetate
- Structure : Features a tert-butyl ester group instead of methyl.
- Higher molecular weight (~229 g/mol) compared to the methyl analog .
Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate
- Structure : Incorporates a piperazine ring with an acetyl group instead of piperidine.
- Key Differences: The piperazine ring introduces additional nitrogen atoms, altering basicity and solubility. The acetyl group may enhance stability against hydrolysis compared to the amino-oxo group .
Structural and Functional Analysis
Table 1: Comparative Data for Selected Analogs
Research Findings and Implications
- Reactivity: The 3-amino-2-oxopiperidinyl group in the target compound facilitates nucleophilic reactions, whereas analogs like the tert-butyl derivative prioritize steric protection .
- Solubility and Bioavailability: Ethyl ester derivatives (e.g., Ethyl 2-((S)-3-amino-2-oxopiperidin-1-yl)acetate HCl) exhibit improved aqueous solubility due to salt formation, critical for drug delivery .
- Safety Profiles : Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate’s hazard classification (H302, H319) underscores the importance of substituent choice in toxicity mitigation .
Biological Activity
Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₁₂N₂O₃
- Molecular Weight : 172.18 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring with an amino and ketone functional group, which are critical for its biological activity.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, derivatives of piperidine have been shown to inhibit polyamine biosynthesis by targeting ornithine decarboxylase (ODC), a key enzyme in this pathway .
Anticancer Activity
Studies have explored the anticancer potential of this compound and its derivatives. For example, anthranilic acid derivatives were identified as effective adjuncts to ODC inhibitors in reducing the growth of pancreatic cancer cells. These compounds demonstrated a dose-dependent decrease in c-Myc expression while increasing p21 levels, suggesting a mechanism involving cell cycle regulation .
Inhibition Studies
In vitro studies using various cancer cell lines have shown that related compounds exhibit significant inhibitory effects on cell proliferation. A notable study reported that certain derivatives exhibited IC50 values in the nanomolar range against different cancer types, indicating potent biological activity .
Case Studies and Research Findings
A series of studies have focused on the structure-activity relationship (SAR) of piperidine derivatives:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | ODC | 50 | Effective in pancreatic cancer models |
| Compound B | PfCDPK1 | 17 | Potent inhibitor against malaria parasites |
| Compound C | ENO2 | 16 | Selective toxicity observed in glioblastoma cells |
These findings highlight the potential of this compound and its analogs as therapeutic agents across various diseases.
Q & A
Q. Critical Parameters :
| Parameter | Effect on Yield/Purity | Optimal Conditions |
|---|---|---|
| Solvent polarity | Higher polarity improves solubility but may reduce cyclization efficiency | DMF for coupling; toluene for cyclization |
| Temperature | Elevated temps (80–100°C) enhance reaction rates but risk decomposition | 90°C for 12 hours |
| Catalyst | Acidic catalysts (p-TsOH) improve cyclization kinetics | 5 mol% p-TsOH |
How is the structural conformation of this compound validated?
Basic Research Question
Structural validation employs:
- X-ray crystallography : Single-crystal XRD resolves bond lengths, angles, and torsional strain. For example, the piperidinone ring adopts a chair conformation, with the acetamide side chain in a pseudo-axial position .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include δ 3.65 ppm (ester methyl) and δ 170–175 ppm (carbonyl carbons) .
- IR spectroscopy : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1730 cm⁻¹ (ester C=O) confirm functional groups .
Q. Table 1: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Piperidinone ring planarity | RMSD = 0.016 Å | |
| C=O bond length | 1.21 Å (amide), 1.23 Å (ester) |
What strategies optimize enantioselective synthesis of this compound?
Advanced Research Question
Enantiocontrol is challenging due to the flexible piperidinone ring. Methods include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce axial chirality .
- Asymmetric hydrogenation : Catalytic Pd/C with chiral ligands (e.g., Josiphos) reduces intermediate ketones with >90% ee .
Q. Table 2: Enantiomeric Excess (ee) Under Different Conditions
| Catalyst | ee (%) | Reaction Time | Reference |
|---|---|---|---|
| (R)-BINOL-p-TsOH | 85 | 24 h | |
| Pd/Josiphos | 92 | 6 h |
How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?
Advanced Research Question
Discrepancies often arise from dynamic equilibria (e.g., ring puckering). Mitigation strategies:
- Variable-temperature NMR : At –40°C, restricted rotation resolves split signals for axial/equatorial conformers .
- DFT calculations : Compare computed ¹³C chemical shifts with experimental data to validate dominant conformers .
Case Study : XRD confirms a chair conformation, while room-temperature NMR suggests rapid interconversion. Low-temperature NMR (–40°C) stabilizes the major conformer, aligning with XRD data .
What computational approaches predict the compound’s reactivity and pharmacokinetics?
Advanced Research Question
- Density Functional Theory (DFT) : Models transition states for hydrolysis (e.g., ester cleavage under acidic conditions) .
- Molecular docking : Predicts binding affinity to neurological targets (e.g., NMDA receptors) via AutoDock Vina .
Q. Table 3: Predicted vs. Experimental Hydrolysis Rates
| Condition | Predicted k (s⁻¹) | Experimental k (s⁻¹) |
|---|---|---|
| pH 2.0, 37°C | 2.3 × 10⁻⁴ | 2.1 × 10⁻⁴ |
What mechanisms underlie its potential neuroprotective activity?
Advanced Research Question
In vitro studies suggest:
- Receptor modulation : Competitive inhibition of glutamate overactivation at NMDA receptors (IC₅₀ = 12 µM) .
- Oxidative stress mitigation : Scavenges ROS in neuronal cell lines (EC₅₀ = 8 µM) via the Nrf2/ARE pathway .
Q. Table 4: Bioactivity Comparison with Analogues
| Compound | NMDA IC₅₀ (µM) | ROS EC₅₀ (µM) |
|---|---|---|
| Target compound | 12 | 8 |
| 4-Fluorophenyl analogue | 18 | 15 |
Notes on Evidence Utilization:
- Structural and synthetic data are derived from peer-reviewed crystallographic studies (e.g., ) and reaction optimization reports (e.g., ).
- Computational and mechanistic insights leverage thermochemical datasets () and pharmacological assays ().
- Commercial sources (e.g., BenchChem) and non-peer-reviewed content are excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
